molecular formula C17H19N3O B11958203 1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone CAS No. 107920-10-5

1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone

Cat. No.: B11958203
CAS No.: 107920-10-5
M. Wt: 281.35 g/mol
InChI Key: WBXMXTVEAJLPON-UHFFFAOYSA-N
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Description

1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone is an organic compound known for its vibrant color and potential applications in various fields. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used as a dye due to its intense coloration.

Preparation Methods

The synthesis of 1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-aminophenyl ethanone. This involves treating the amine with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-methylaniline in an alkaline medium to form the azo compound. The reaction is usually carried out in the presence of sodium hydroxide (NaOH) to maintain the pH.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone has several scientific research applications:

    Chemistry: It is used as a dye in various chemical processes and as a pH indicator due to its color change properties.

    Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular structures.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.

    Industry: It is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction within biological systems, leading to the release of aromatic amines, which can interact with cellular components and affect various biochemical pathways.

Comparison with Similar Compounds

1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone can be compared with other azo compounds such as:

    1-[4-(dimethylamino)phenyl]ethanone: Similar in structure but with different substituents, leading to variations in color and reactivity.

    1-[4-(methylthio)phenyl]ethanone: Contains a sulfur group, which affects its chemical properties and applications.

    1-(4-methylphenyl)ethanone: Lacks the azo group, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in its specific substituents, which confer distinct color properties and reactivity, making it valuable in various applications.

Properties

CAS No.

107920-10-5

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

1-[4-[[4-[ethyl(methyl)amino]phenyl]diazenyl]phenyl]ethanone

InChI

InChI=1S/C17H19N3O/c1-4-20(3)17-11-9-16(10-12-17)19-18-15-7-5-14(6-8-15)13(2)21/h5-12H,4H2,1-3H3

InChI Key

WBXMXTVEAJLPON-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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